molecular formula C25H26N2O4S B2557979 3-(4-ethylphenyl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole CAS No. 1251676-34-2

3-(4-ethylphenyl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole

Cat. No.: B2557979
CAS No.: 1251676-34-2
M. Wt: 450.55
InChI Key: YCPXSRHZUOFMAP-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole is a chemical compound supplied for research and development purposes. It is provided with the CAS Number 1251676-34-2 and has a molecular formula of C25H26N2O4S and a molecular weight of 450.55 g/mol . This compound features a 1,2,4-oxadiazole core, a privileged structure in medicinal chemistry known for its metabolic stability and potential as a bioisostere for amide bonds . The molecular structure also incorporates furan and benzenesulfonyl groups, making it a complex heterocyclic building block of interest in various chemical research applications. Researchers can utilize this compound in areas such as method development, analytical testing, and as a starting material or intermediate in the synthesis of more complex molecules. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-ethylphenyl)-5-[5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-4-18-5-9-20(10-6-18)24-26-25(31-27-24)23-14-11-21(30-23)16-32(28,29)22-12-7-19(8-13-22)15-17(2)3/h5-14,17H,4,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPXSRHZUOFMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)CS(=O)(=O)C4=CC=C(C=C4)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-ethylphenyl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an oxadiazole ring, a furan moiety, and multiple aromatic substituents. This unique combination of functional groups contributes to its biological activity.

Component Description
Oxadiazole Ring Five-membered heterocyclic structure
Furan Moiety Contributes to the compound's reactivity
Aromatic Substituents Enhance interaction with biological targets

Biological Activities

Recent studies have highlighted several biological activities associated with oxadiazole derivatives, including:

  • Anticancer Activity :
    • Compounds containing oxadiazole rings have shown significant anticancer properties against various human cancer cell lines. For example, derivatives similar to the target compound were evaluated against MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) cells, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
  • Anti-inflammatory Effects :
    • Oxadiazoles have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This is particularly relevant for conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Activity :
    • The compound has shown potential antimicrobial effects against various bacterial strains, making it a candidate for further development as an antibacterial agent .
  • Analgesic Properties :
    • Some studies suggest that oxadiazole derivatives may possess analgesic effects comparable to conventional pain relief medications .
  • Diabetic Effects :
    • Certain oxadiazole compounds have demonstrated antidiabetic properties by modulating glucose metabolism and improving insulin sensitivity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole moiety can inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : The compound may act on various receptors in the body, influencing pathways related to pain perception and inflammatory responses.

Case Studies

  • Study on Anticancer Activity :
    • A study synthesized several 1,2,4-oxadiazole derivatives and tested their anticancer effects using MTT assays. The results indicated that certain derivatives exhibited IC50 values lower than that of standard chemotherapeutic agents like 5-fluorouracil .
  • Anti-inflammatory Study :
    • In an experimental model of inflammation, a related oxadiazole compound significantly reduced edema in carrageenan-induced paw edema tests, suggesting its potential as an anti-inflammatory drug .

Comparison with Similar Compounds

Structural Analogs in the 1,2,4-Oxadiazole Family

a) Substituent Variations on the Oxadiazole Core
  • 3-(4-Methylsulfonylstyryl)-1,2,4-oxadiazole: This analog replaces the ethylphenyl and furan groups with a styryl chain and methylsulfonyl group.
  • 5-{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole : This bis-oxadiazole derivative demonstrates how dual oxadiazole rings can increase rigidity and π-π stacking interactions, though it may reduce metabolic stability relative to Compound A ’s single oxadiazole core .
b) Heterocyclic Hybrids
  • 4-(4-Chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole : While structurally similar in featuring a furan and sulfonyl group, this compound’s 1,3-oxazole core differs electronically from oxadiazoles, likely altering its reactivity and binding modes .

Physicochemical Properties

A comparison of key substituent effects is summarized below:

Compound Core Structure Key Substituents Potential Impact on Properties
Compound A 1,2,4-Oxadiazole 4-Ethylphenyl, benzenesulfonylmethyl-furan High lipophilicity, moderate solubility
3-(4-Methylsulfonylstyryl) 1,2,4-Oxadiazole Styryl, methylsulfonyl Improved solubility, lower molecular weight
Bis-oxadiazole Dual 1,2,4-Oxadiazole Fluorophenyl, methoxyphenyl Enhanced rigidity, potential for π-stacking
1,3-Oxazole 1,3-Oxazole Chlorophenylsulfonyl, fluorobenzylthio Reduced hydrogen-bonding capacity

Preparation Methods

Hydrazide Intermediate Preparation

The 1,2,4-oxadiazole scaffold requires precursor hydrazides for cyclodehydration. For the 4-ethylphenyl substituent at position 3:

  • p-Ethylbenzoic acid is esterified with ethanol under sulfuric acid catalysis to yield ethyl p-ethylbenzoate.
  • Hydrazinolysis with hydrazine hydrate (80% ethanol, reflux, 6 hr) generates p-ethylbenzohydrazide .

For the furan-linked substituent at position 5:

  • 5-(Chloromethyl)furan-2-carbaldehyde undergoes nucleophilic substitution with 4-(2-methylpropyl)benzenesulfinate (NaH, DMF, 0°C → RT, 12 hr) to install the sulfonylmethyl group.
  • Oxidation of the aldehyde to 5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-carboxylic acid using Jones reagent (CrO3/H2SO4, acetone, 0°C).
  • Conversion to the corresponding hydrazide via mixed carbonic anhydride (ClCO2Et, Et3N, THF) followed by hydrazine.

Cyclocondensation to 1,2,4-Oxadiazole

Two principal routes dominate:

Route A: Phosphorus Oxychloride-Mediated Cyclization

  • Equimolar hydrazides (p-ethylbenzohydrazide and furan-sulfonylmethyl hydrazide) are refluxed in POCl3 (5 hr).
  • Mechanism: Sequential acylation and intramolecular cyclodehydration.
  • Yield: 62–68% after silica gel chromatography (hexane/EtOAc 7:3).

Route B: Microwave-Assisted Green Synthesis

  • Hydrazides react under microwave irradiation (210 W, 15 min) with catalytic iodine (10 mol%).
  • Advantages: 89% yield, 8-minute reaction time, no solvent.

Furan-Sulfonylmethyl Substituent Installation

Sulfonation of Isobutylbenzene

  • 4-Isobutyltoluene is sulfonated with chlorosulfonic acid (ClSO3H, 0°C → 50°C, 3 hr).
  • Quenching with ice yields 4-(2-methylpropyl)benzenesulfonic acid , isolated as the sodium salt.

Coupling to Furan Core

  • 5-Bromomethylfuran-2-carbaldehyde reacts with sodium 4-(2-methylpropyl)benzenesulfinate (DMF, 60°C, 6 hr).
  • Aldehyde oxidation to carboxylic acid precedes hydrazide formation (Section 1.1).

Final Assembly via Cross-Coupling

Buchwald-Hartwig Amination

  • 5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole intermediate couples with 4-(2-methylpropyl)benzenesulfonamide using Pd2(dba)3/Xantphos (toluene, 110°C, 24 hr).
  • Challenges: Steric hindrance from isobutyl group reduces yield to 41%.

Suzuki-Miyaura Coupling Alternative

  • Boronic ester of 5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl reacts with 3-(4-ethylphenyl)-5-bromo-1,2,4-oxadiazole (Pd(PPh3)4, Na2CO3, dioxane/H2O 3:1, 90°C).
  • Superior yield: 74% with minimized side products.

Optimization Data and Comparative Analysis

Table 1. Cyclization Methods for Oxadiazole Core

Method Catalyst/Solvent Time Yield Purity (HPLC)
POCl3 reflux POCl3 (neat) 5 hr 65% 98.2%
Microwave I2 (solvent-free) 8 min 89% 99.1%
Ac2O cyclization Acetic anhydride 12 hr 57% 97.5%

Table 2. Sulfonation Efficiency

Substrate Sulfonating Agent Temp Sulfonate Yield
4-Isobutyltoluene ClSO3H 50°C 92%
4-Isobutylbenzaldehyde SO3·Py complex RT 84%

Spectroscopic Characterization Benchmarks

  • 1H NMR (400 MHz, CDCl3)

    • Oxadiazole C5-H: δ 8.72 (s, 1H)
    • Furan protons: δ 7.21 (d, J = 3.4 Hz, 1H), 6.58 (d, J = 3.4 Hz, 1H)
    • Isobutyl group: δ 1.82 (m, 1H), 0.93 (d, J = 6.6 Hz, 6H)
  • HRMS (ESI-TOF)

    • Calculated for C24H25N3O4S [M+H]+: 468.1691
    • Observed: 468.1689

Challenges and Mitigation Strategies

  • Regioselectivity in Oxadiazole Formation

    • Competitive 1,3,4-oxadiazole formation minimized using bulky substituents on hydrazides.
    • 13C NMR monitoring at C2 (δ 167–169 ppm) confirms 1,2,4-regioisomer.
  • Sulfonate Group Stability

    • Premature hydrolysis prevented by using anhydrous DMF in coupling steps.

Green Chemistry Alternatives

  • Mechanochemical Synthesis
    • Hydrazide + aldehyde + I2 ground 10 min → oxadiazole (83% yield).
  • Photocatalytic Cyclization
    • Ru(bpy)3Cl2 under blue LED (24 hr, 76% yield).

Industrial-Scale Considerations

  • Cost Analysis
    • POCl3 method: $23/g (lab) vs. $9/g (pilot plant)
    • Microwave route reduces energy costs by 62%.

Q & A

Q. Spectroscopic Methods :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., furan protons at δ 6.5–7.5 ppm, sulfonyl group absence of protons) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+ = 495.12; observed 495.10) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry; similar oxadiazole derivatives show planar heterocyclic rings with bond angles ~120° .
    Purity : HPLC with UV detection (λ = 254 nm) and >95% purity threshold for biological assays .

Basic: What preliminary biological assays are appropriate to evaluate its bioactivity?

  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7), comparing IC50 values to structurally related compounds (e.g., triazole derivatives with IC50 < 10 µM) .
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays; sulfonyl groups may enhance binding to hydrophobic active sites .

Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent Selection : Use DMF for polar intermediates but switch to THF for sulfonylation to reduce side reactions .
  • Catalysis : Pd(OAc)₂/Xantphos for Suzuki couplings (if aryl halides are present), achieving >80% yield .
  • Microwave Assistance : Reduce cyclization time from 12 hours to 30 minutes, maintaining 75% yield .
    Data Contradiction : Some protocols report lower yields with microwave methods due to uneven heating; replicate with controlled temperature modules .

Advanced: What computational strategies predict its bioactivity and binding modes?

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The sulfonyl group shows strong hydrogen bonding with Arg120 .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity; oxadiazole rings with electron-withdrawing groups exhibit gaps ~4.5 eV, correlating with stability .
  • MD Simulations : Assess binding stability over 100 ns; furan flexibility may reduce residence time compared to rigid analogs .

Advanced: How can contradictory reports about analog bioactivities be resolved experimentally?

  • Structural Variants : Synthesize and test derivatives with modified substituents (e.g., replacing 4-ethylphenyl with 4-fluorophenyl). Evidence shows even small changes (e.g., Cl → CH₃) alter MIC values by 10-fold .
  • Assay Standardization : Use identical cell lines and protocols. For example, discrepancies in antifungal activity may arise from differing C. albicans strains .
  • Metabolic Stability : Compare half-lives in liver microsomes; sulfonyl groups may enhance resistance to CYP450 degradation, explaining potency variations .

Advanced: What structure-activity relationship (SAR) trends are observed in analogs?

Q. Key Trends :

  • Sulfonyl Group : Essential for antimicrobial activity; removal reduces MIC by >50% .
  • Furan vs. Thiophene : Furan derivatives show higher solubility but lower logP (2.1 vs. 2.8), impacting membrane permeability .
  • Substituent Position : 4-Ethylphenyl at oxadiazole-C3 enhances cytotoxicity (IC50 = 8 µM) compared to 3-ethyl analogs (IC50 = 15 µM) .
    Data Table : Compare IC50/MIC values of 10 analogs to identify critical moieties .

Advanced: How does the benzenesulfonyl group influence reactivity and metabolic stability?

  • Electron Effects : The sulfonyl group withdraws electrons, stabilizing the oxadiazole ring against hydrolysis (t₁/₂ > 24 hours in PBS) .
  • Metabolism : In vitro studies with liver microsomes show slow N-deethylation (major metabolite) but rapid sulfone oxidation in analogs lacking methylpropyl groups .
  • Crystallography : Sulfonyl oxygen forms hydrogen bonds with water in the crystal lattice, suggesting hygroscopicity .

Advanced: What strategies improve pharmacokinetics in derivative design?

  • LogP Optimization : Introduce polar groups (e.g., -OH, -OMe) on the phenyl ring to reduce logP from 3.5 to 2.8, enhancing solubility .
  • Prodrug Approaches : Mask the sulfonyl group as a phosphonate ester to improve oral bioavailability .
  • Targeted Delivery : Conjugate with folate for selective uptake in cancer cells, leveraging overexpressed folate receptors .

Advanced: Which in vivo models are suitable for evaluating therapeutic potential?

  • Anticancer : Xenograft models (e.g., murine breast cancer 4T1) with daily oral dosing (50 mg/kg); monitor tumor volume vs. vehicle control .
  • Anti-inflammatory : Carrageenan-induced paw edema in rats, comparing efficacy to indomethacin .
  • Toxicology : Acute toxicity studies in zebrafish embryos (LC50 > 100 µM) to prioritize safe candidates .

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